molecular formula C6H7ClFN3O2 B6276380 (3-fluoro-5-nitrophenyl)hydrazine hydrochloride CAS No. 2763750-48-5

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride

Cat. No. B6276380
CAS RN: 2763750-48-5
M. Wt: 207.6
InChI Key:
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Description

(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride, also known as FNPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 206.58 g/mol and a melting point of 180-182°C. FNPH is a versatile compound that is used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of nitroso compounds, and the preparation of aryl amines. FNPH is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride is used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of nitroso compounds, and the preparation of aryl amines. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride can be used as a reagent in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. Furthermore, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is used in the synthesis of aryl halides, which are useful in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is based on its ability to react with electrophilic substrates, such as aldehydes and ketones. The reaction of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride with an electrophilic substrate results in the formation of a nitroso compound, which can then be further reacted with other reagents to form the desired product. Additionally, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride can be used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated peptides, by reacting with an electrophilic fluorinating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride have not been extensively studied. However, it is known that (3-fluoro-5-nitrophenyl)hydrazine hydrochloride can be toxic if ingested, and it is also known to be an irritant to the skin, eyes, and respiratory system. Additionally, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is known to be a carcinogen, and it has been linked to the development of certain types of cancer. Therefore, it is important to take proper safety precautions when handling (3-fluoro-5-nitrophenyl)hydrazine hydrochloride.

Advantages and Limitations for Lab Experiments

The advantages of using (3-fluoro-5-nitrophenyl)hydrazine hydrochloride in lab experiments include its low cost, its availability, and its versatility. Additionally, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is relatively easy to use and is relatively stable in solution. However, there are some limitations to using (3-fluoro-5-nitrophenyl)hydrazine hydrochloride in lab experiments. For example, it is toxic and can be an irritant to the skin, eyes, and respiratory system. Additionally, (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is a known carcinogen and should be handled with caution.

Future Directions

The future directions for the use of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the mechanism of action of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride could lead to the development of new and improved synthetic methods. Furthermore, research into the use of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride in the synthesis of fluorinated compounds could lead to the development of novel fluorinated compounds with improved properties. Finally, further research into the use of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride in the synthesis of aryl halides could lead to the development of new and improved synthetic methods for the synthesis of aryl halides.

Synthesis Methods

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride is typically synthesized by the reaction of 3-fluoro-5-nitrobenzaldehyde and hydrazine hydrate in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at temperatures between 80-90°C for 1-2 hours. After the reaction is complete, the product is filtered and washed with water to remove any impurities. The product is then dried and recrystallized from an appropriate solvent, such as ethanol or methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-fluoro-5-nitrophenyl)hydrazine hydrochloride involves the reaction of 3-fluoro-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-fluoro-5-nitroaniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-fluoro-5-nitroaniline (1.0 g, 5.4 mmol) in ethanol (10 mL), hydrazine hydrate (0.5 mL, 10.8 mmol) and hydrochloric acid (0.5 mL, 6.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting precipitate is filtered, washed with ethanol, and dried under vacuum to yield (3-fluoro-5-nitrophenyl)hydrazine hydrochloride as a yellow solid (1.2 g, 90% yield)." ] }

CAS RN

2763750-48-5

Product Name

(3-fluoro-5-nitrophenyl)hydrazine hydrochloride

Molecular Formula

C6H7ClFN3O2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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